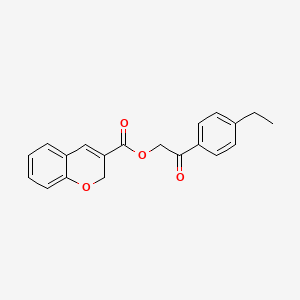
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene core structure but differ in their substituents.
4H-chromenes: Another class of chromenes with a different arrangement of the pyran ring.
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromene derivatives and may contribute to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C20H18O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[2-(4-ethylphenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-2-14-7-9-15(10-8-14)18(21)13-24-20(22)17-11-16-5-3-4-6-19(16)23-12-17/h3-11H,2,12-13H2,1H3 |
Clé InChI |
OCWOEOLHMSBNNM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



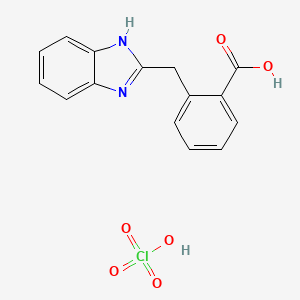
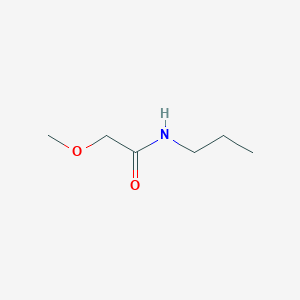
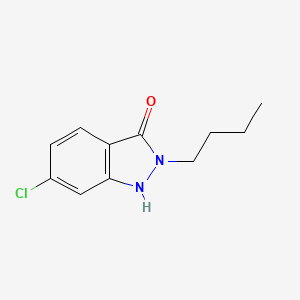
![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
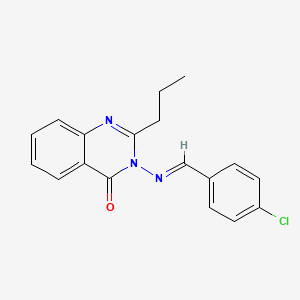
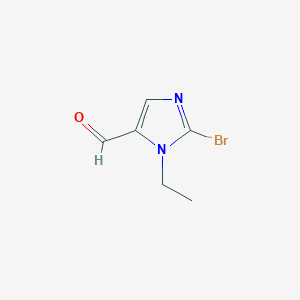
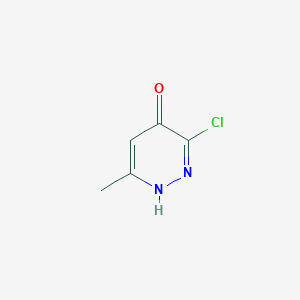
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)

![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
